N-(Naphthalen-1-yl)-N-phenylacetamide
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Overview
Description
N-(Naphthalen-1-yl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring and a phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional method for preparing N-(Naphthalen-1-yl)-N-phenylacetamide involves the reaction of naphthalen-1-amine with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(Naphthalen-1-yl)-N-phenylacetamide exerts its effects involves multiple pathways:
Fungicidal Action: The compound targets the cell wall glucan synthesis in fungi, leading to cell wall disruption and cell death.
Antimicrobial Action: It disrupts microbial cell membranes by binding to membrane proteins and causing structural changes.
Comparison with Similar Compounds
N-(Naphthalen-1-yl)-N-phenylacetamide can be compared with other similar compounds such as:
N-(Naphthalen-1-yl)benzamide: Similar in structure but differs in the substituent on the amide nitrogen.
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties, but with a different mechanism of action targeting different metabolic pathways.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
59130-78-8 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO/c1-14(20)19(16-10-3-2-4-11-16)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,1H3 |
InChI Key |
RVTNBEVGQKGQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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